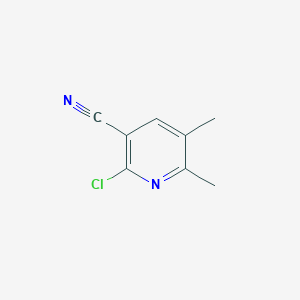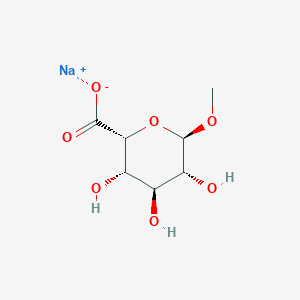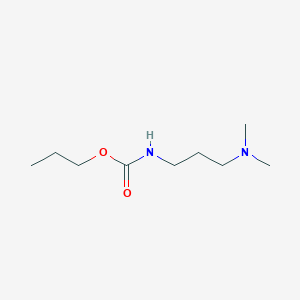
2-Chloro-5,6-dimethylnicotinonitrile
Descripción general
Descripción
2-Chloro-5,6-dimethylnicotinonitrile is a chemical compound used in various research and industrial applications. It is a nitrile and a member of pyridines . It can be used for the synthesis of a selective muscarinic receptor 4 (M4) positive allosteric modulator called ML253 .
Synthesis Analysis
The compound can be synthesized from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using Vilsmeier–Haack reagent (DMF-POCl3) by refluxing the reaction mixture for 5 hours .Molecular Structure Analysis
The molecular formula of 2-Chloro-5,6-dimethylnicotinonitrile is C8H7ClN2 . Its molecular weight is 166.61 g/mol .Chemical Reactions Analysis
The Vilsmeier–Haack reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .Physical And Chemical Properties Analysis
2-Chloro-5,6-dimethylnicotinonitrile is a solid . Its SMILES string is Cc1cc(C#N)c(Cl)nc1C . The InChI is 1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
The compound “2-Chloro-5,6-dimethylnicotinonitrile” has been used in the synthesis of substituted 2-chloroquinoline compounds, which have shown moderate activities against microbes . These compounds have been evaluated for their antibacterial and antifungal activity in vitro . For instance, some of these compounds have shown greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes Gram-positive bacteria . Others have demonstrated effective antibacterial activity against Escherichia coli and Pseudomonas aeruginosa Gram-negative bacteria . Some compounds also exhibited moderate antifungal activity against C. albicans, A. niger, and A. clavatus .
Pharmaceutical Development
The quinoline scaffold, which can be synthesized using “2-Chloro-5,6-dimethylnicotinonitrile”, is widely acknowledged as a critical framework for the development of novel pharmaceuticals . The derivatives of quinoline have antifungal, antibacterial, antitumor, and anticancer effects . Over the past 30 years, bacterial and fungal infections have grown significantly, making the development of new infectious illness treatments a major issue . Therefore, this compound plays a crucial role in the development of new medications to treat these diseases.
Microwave-Assisted Synthesis
“2-Chloro-5,6-dimethylnicotinonitrile” can be synthesized quickly and efficiently by employing microwave irradiation . This method greatly accelerates the reaction rate and reduces product impurity , making it a valuable technique in chemical synthesis.
Mecanismo De Acción
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, and used only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVPJDZJIHOUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512415 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dimethylnicotinonitrile | |
CAS RN |
65176-93-4 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65176-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)



